REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C(=O)=O.[CH:15]([OH:18])(C)[CH3:16].ClOC(C)(C)C.CC[C:27](OCC)=[S:28]>C(Cl)Cl.C(N(CC)CC)C>[CH3:27][S:28][CH:16]1[C:7]2[C:2](=[CH:3][CH:4]=[C:5]([C:8]([F:9])([F:10])[F:11])[CH:6]=2)[NH:1][C:15]1=[O:18] |f:1.2|
|
Name
|
30.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
dry ice isopropanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=S)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture is stirred an additional five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
under an atmosphere of nitrogen, is added dropwise a solution of 21.1 ml
|
Type
|
TEMPERATURE
|
Details
|
is maintained at -55° to -58°C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred one hour at -55° to -65°C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to facilitate stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained at -50°C. to -60°C
|
Type
|
STIRRING
|
Details
|
After an additional three minutes stirring
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
the cold bath is removed
|
Type
|
ADDITION
|
Details
|
of water is added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil which
|
Type
|
DISSOLUTION
|
Details
|
is then dissolved in 100 ml
|
Type
|
ADDITION
|
Details
|
The ethereal solution is treated with 50 ml
|
Type
|
STIRRING
|
Details
|
of 2N hydrochloric acid, and the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the product is obtained in two portions by crystallization
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether/pentane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |